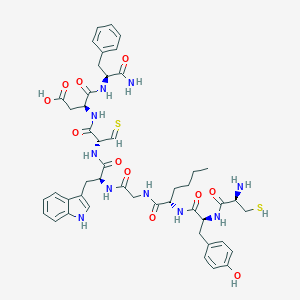
Sulfated ES1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]-4-oxobutanoic acid is a complex organic molecule with a variety of functional groups, including amino, sulfanyl, and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the amino acid derivatives, followed by peptide bond formation through coupling reactions. Common reagents used in these steps include carbodiimides for coupling and protecting groups to prevent unwanted reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. This includes solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), both of which allow for the efficient assembly of complex peptides. The choice of method depends on the scale of production and the specific requirements of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of the oxo groups would produce alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfanyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]-4-oxobutanoic acid
- 4,4’-Difluorobenzophenone
- NH4S and NH4S2
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and interactions
Propriétés
Numéro CAS |
111897-98-4 |
|---|---|
Formule moléculaire |
C47H58N10O11S2 |
Poids moléculaire |
1003.2 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H58N10O11S2/c1-2-3-12-33(53-44(65)35(55-42(63)31(48)24-69)19-27-14-16-29(58)17-15-27)43(64)51-23-39(59)52-36(20-28-22-50-32-13-8-7-11-30(28)32)45(66)57-38(25-70)47(68)56-37(21-40(60)61)46(67)54-34(41(49)62)18-26-9-5-4-6-10-26/h4-11,13-17,22,25,31,33-38,50,58,69H,2-3,12,18-21,23-24,48H2,1H3,(H2,49,62)(H,51,64)(H,52,59)(H,53,65)(H,54,67)(H,55,63)(H,56,68)(H,57,66)(H,60,61)/t31-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clé InChI |
KKASRWGMHPWOCB-FCNDXCBGSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C=S)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=S)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)N |
SMILES canonique |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C=S)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)N |
Séquence |
CYXGWXDF |
Synonymes |
cyclo(Cys-Tyr-Nle-Gly-Trp-Cys)-Asp-Phe-NH2 cyclo(cysteinyl-tyrosyl-norleucyl-glycyl-tryptophyl-cysteinyl)-aspartyl-phenylalaninamide Es1 sulfated ES1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


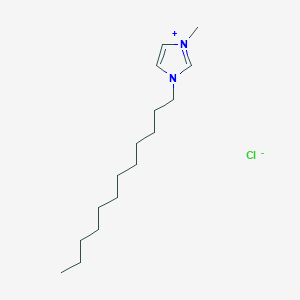
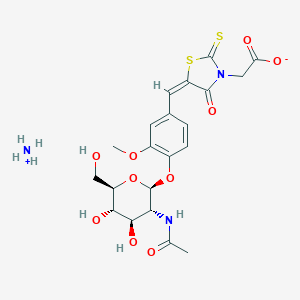

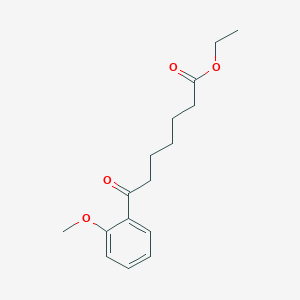
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)
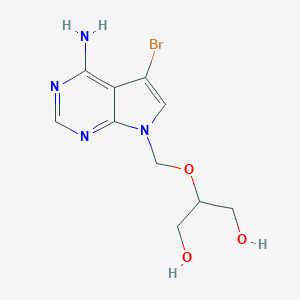
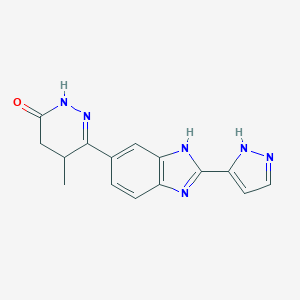

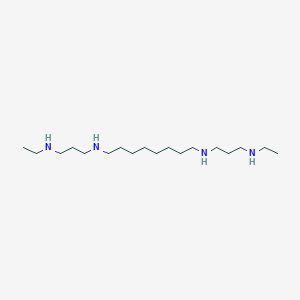
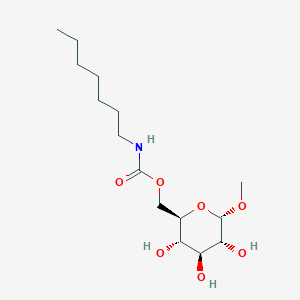
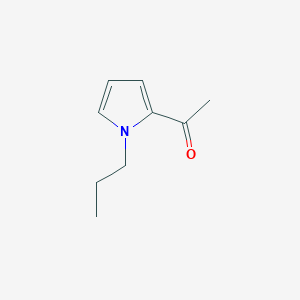
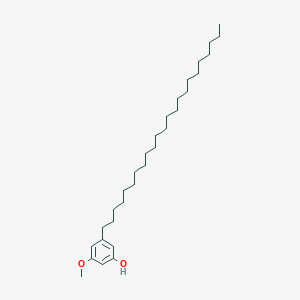
![2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate](/img/structure/B58568.png)
![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)
